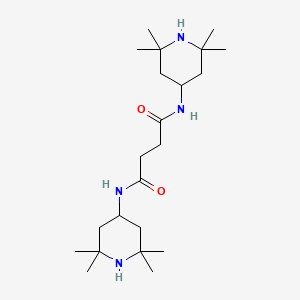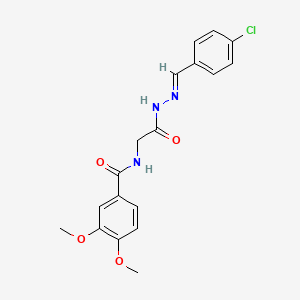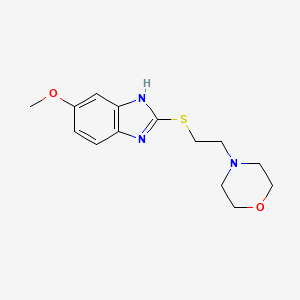![molecular formula C20H19N5O5 B11115133 ethyl [(3Z)-2-oxo-3-(2-{[(pyridin-4-ylcarbonyl)amino]acetyl}hydrazinylidene)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B11115133.png)
ethyl [(3Z)-2-oxo-3-(2-{[(pyridin-4-ylcarbonyl)amino]acetyl}hydrazinylidene)-2,3-dihydro-1H-indol-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(3Z)-2-oxo-3-(2-{[(pyridin-4-ylcarbonyl)amino]acetyl}hydrazinylidene)-2,3-dihydro-1H-indol-1-yl]acetate is a complex organic compound that features a unique structure combining an indole core with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(3Z)-2-oxo-3-(2-{[(pyridin-4-ylcarbonyl)amino]acetyl}hydrazinylidene)-2,3-dihydro-1H-indol-1-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the indole derivative with a hydrazine derivative under mild conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(3Z)-2-oxo-3-(2-{[(pyridin-4-ylcarbonyl)amino]acetyl}hydrazinylidene)-2,3-dihydro-1H-indol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety, where nucleophiles such as amines or thiols can replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Reduced derivatives with decreased oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl [(3Z)-2-oxo-3-(2-{[(pyridin-4-ylcarbonyl)amino]acetyl}hydrazinylidene)-2,3-dihydro-1H-indol-1-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of ethyl [(3Z)-2-oxo-3-(2-{[(pyridin-4-ylcarbonyl)amino]acetyl}hydrazinylidene)-2,3-dihydro-1H-indol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl [(3Z)-2-oxo-3-(2-{[(pyridin-4-ylcarbonyl)amino]acetyl}hydrazinylidene)-2,3-dihydro-1H-indol-1-yl]acetate can be compared with other similar compounds, such as:
Indole Derivatives: Compounds with an indole core, such as indole-3-acetic acid and indole-3-carbinol, which have different functional groups and biological activities.
Pyridine Derivatives: Compounds with a pyridine moiety, such as nicotinamide and pyridoxine, which have different applications in biology and medicine.
Hydrazone Derivatives: Compounds with a hydrazone linkage, such as hydrazone-based Schiff bases, which have different chemical reactivity and applications.
The uniqueness of this compound lies in its combination of these three moieties, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C20H19N5O5 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
ethyl 2-[2-hydroxy-3-[[2-(pyridine-4-carbonylamino)acetyl]diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C20H19N5O5/c1-2-30-17(27)12-25-15-6-4-3-5-14(15)18(20(25)29)24-23-16(26)11-22-19(28)13-7-9-21-10-8-13/h3-10,29H,2,11-12H2,1H3,(H,22,28) |
InChI Key |
YHNQKSNHNCQRQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11115053.png)
![N-[(benzyloxy)carbonyl]-O-tert-butylserylphenylalanylarginine](/img/structure/B11115057.png)
![{6-Bromo-2-[4-(propan-2-yl)phenyl]quinolin-4-yl}(pyrrolidin-1-yl)methanone](/img/structure/B11115058.png)
![N'-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide](/img/structure/B11115079.png)
![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11115086.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-hydroxybenzamide](/img/structure/B11115094.png)
![Methyl 4-({[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11115100.png)

![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B11115114.png)

![N'-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B11115120.png)
![2-(2-Methylfuran-3-yl)benzo[d]thiazole](/img/structure/B11115122.png)
![methyl 2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11115125.png)

